(1S*,2R*)-N-(2,1,3-苯并恶二唑-5-基甲基)-N'-丁基-1,2-环己烷二甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S*,2R*)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N'-butyl-1,2-cyclohexanedicarboxamide is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,2R*)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N'-butyl-1,2-cyclohexanedicarboxamide is 358.20049070 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S*,2R*)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N'-butyl-1,2-cyclohexanedicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S*,2R*)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N'-butyl-1,2-cyclohexanedicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗结核应用
与所讨论的化学结构密切相关的 novel benzimidazole–oxadiazole 杂合分子显示出有希望的抗菌活性。这些化合物对结核分枝杆菌 H37Rv 菌株表现出有效的抗结核活性。该类别中发现的化合物比吡嗪酰胺和环丙沙星等标准药物更有效,表明它们在治疗结核病方面的潜力(Shruthi 等人,2016 年)Shruthi 等人(2016 年)。
抗癌评估
对恶二唑衍生物的研究显示出显着的抗癌潜力。例如,某些化合物已证明对乳腺癌细胞系具有显着的活性,突出了这些分子在癌症治疗中的潜力(Salahuddin 等人,2014 年)Salahuddin 等人(2014 年)。另一项关于取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的研究报告了对各种癌细胞系的中等至极好的抗癌活性,进一步支持了这些化合物在肿瘤学中的效用(Ravinaik 等人,2021 年)Ravinaik 等人(2021 年)。
受体拮抗剂活性
一项关于氟-18 标记的 5-HT1A 拮抗剂的研究提供了对用于脑成像化合物的开发的见解,特别是用于评估血清素水平,这可能对神经退行性疾病和精神疾病有影响(Lang 等人,1999 年)Lang 等人(1999 年)。
属性
IUPAC Name |
(1R,2S)-2-N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-N-butylcyclohexane-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-2-3-10-20-18(24)14-6-4-5-7-15(14)19(25)21-12-13-8-9-16-17(11-13)23-26-22-16/h8-9,11,14-15H,2-7,10,12H2,1H3,(H,20,24)(H,21,25)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFYNXQDBVMFC-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCCC1C(=O)NCC2=CC3=NON=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CCCC[C@@H]1C(=O)NCC2=CC3=NON=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。